molecular formula C18H18N2O2 B1348458 N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide CAS No. 331713-74-7

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Cat. No. B1348458
M. Wt: 294.3 g/mol
InChI Key: YHLQJWXBCLATEE-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, also known as 9-ethyl-9H-carbazol-3-yl-3-oxobutanamide, is a compound that has been studied for its wide range of potential applications in the scientific world. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Scientific research applications

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide has been studied for its potential applications in a range of scientific research fields. It has been found to have antioxidant and anti-inflammatory properties, making it a useful tool for researchers studying diseases related to oxidative stress and inflammation. It has also been studied for its potential applications in cancer research, as it has been found to have anti-cancer effects. Additionally, this compound has been studied for its potential use as an insecticide, as it has been found to be toxic to some insect species.

Mechanism of action

The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide is still not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, which can then activate or inhibit certain biochemical pathways. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which is likely due to its ability to scavenge reactive oxygen species and inhibit the production of inflammatory mediators.

Biochemical and physiological effects

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial for treating diseases related to oxidative stress and inflammation. Additionally, this compound has been found to have anti-cancer effects, which may be beneficial for treating certain types of cancer. It has also been found to be toxic to some insect species, making it a potential insecticide.

Advantages and limitations for lab experiments

The use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize, making it a cost-effective tool for researchers. Additionally, this compound has a wide range of potential applications, making it a useful tool for researchers in a variety of fields. However, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain experiments.

Future directions

There are a number of possible future directions for the use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide. One potential direction is to further study the compound’s mechanism of action, as this may lead to a better understanding of its potential applications. Additionally, further research could be conducted on the compound’s antioxidant and anti-inflammatory effects, as this could lead to the development of new treatments for diseases related to oxidative stress and inflammation. Finally, further research on the compound’s anti-cancer effects could lead to the development of new treatments for certain types of cancer.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLQJWXBCLATEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366317
Record name N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

CAS RN

331713-74-7
Record name N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Sapijanskaite, V Mickevicius, G Mikulskiene - Molecules, 2006 - mdpi.com
The reactions in benzene of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate yielded ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethyl-9H…
Number of citations: 2 www.mdpi.com

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